[1,2]Oxazolo[3,4-e][2,1]benzoxazole
Description
[1,2]Oxazolo[3,4-e][2,1]benzoxazole is a fused bicyclic heterocyclic compound comprising two oxazole rings condensed with a benzene moiety. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for immunosuppressive and anti-inflammatory applications. The compound’s reactivity and biological activity are influenced by the positioning of nitrogen and oxygen atoms within the fused ring system, which can modulate interactions with enzymatic targets such as cyclooxygenases (COX) or immune cell receptors .
Properties
CAS No. |
831222-24-3 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
[1,2]oxazolo[3,4-e][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-7-6(4-12-9-7)8-5(1)3-11-10-8/h1-4H |
InChI Key |
WMXJZOMFHMZNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC=C2C3=NOC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxazolo[3,4-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzoxazole ring. The oxazole ring can then be introduced through further cyclization reactions involving suitable reagents such as isothiocyanates or ortho-esters .
Industrial Production Methods
Industrial production of this compound may involve the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. Ionic liquid catalysts and other eco-friendly techniques are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[1,2]Oxazolo[3,4-e][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
[1,2]Oxazolo[3,4-e][2,1]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of optical brighteners and other functional materials
Mechanism of Action
The mechanism of action of [1,2]Oxazolo[3,4-e][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological targets. These interactions can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
Immunosuppressive Activity
- HWA-486 (Leflunomide): A COX-2 inhibitor with non-cytotoxic immunosuppressive effects, targeting autoimmune lymphocytes. Its mechanism involves dihydroorotate dehydrogenase (DHODH) inhibition, reducing pyrimidine synthesis .
- RM-33 : Suppresses polyclonal antibody production in murine models, likely via interleukin-2 (IL-2) pathway modulation .
Anti-Inflammatory Activity
Comparative Efficacy :
| Compound | Target Pathway | IC50/EC50 (µM) | Model System |
|---|---|---|---|
| Parecoxib | COX-2 inhibition | 0.005 | Human recombinant |
| HWA-486 | DHODH inhibition | 0.3 | Murine lymphocytes |
| 10f | Antibody production inhibition | 1.2 | Mouse splenocytes |
| This compound | Hypothesized COX-2 inhibition | N/A | N/A |
Note: The target compound’s activity is inferred from structural similarities to COX-2 inhibitors like Parecoxib, though experimental validation is required.
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